2-(4-{1-[(9-Ethylcarbazol-3-YL)methyl]piperidin-4-YL}piperazin-1-YL)ethanol
Description
2-(4-{1-[(9-Ethylcarbazol-3-YL)methyl]piperidin-4-YL}piperazin-1-YL)ethanol is a heterocyclic compound featuring a carbazole core substituted with an ethyl group at the 9-position and a methyl-piperidine-piperazine-ethanol scaffold at the 3-position. The piperidine-piperazine-ethanol backbone introduces hydrogen-bonding capability and structural flexibility, which may influence receptor binding and pharmacokinetics. This compound shares structural motifs with antipsychotics, kinase inhibitors, and DNA-intercalating agents due to its carbazole and piperazine components .
Properties
Molecular Formula |
C26H36N4O |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-[4-[1-[(9-ethylcarbazol-3-yl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C26H36N4O/c1-2-30-25-6-4-3-5-23(25)24-19-21(7-8-26(24)30)20-28-11-9-22(10-12-28)29-15-13-27(14-16-29)17-18-31/h3-8,19,22,31H,2,9-18,20H2,1H3 |
InChI Key |
HKPPIQMDFLQTHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCC(CC3)N4CCN(CC4)CCO)C5=CC=CC=C51 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{1-[(9-Ethyl-9H-carbazol-3-yl)methyl]-4-piperidyl}piperazino)-1-ethanol typically involves multiple steps:
Preparation of 9-Ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide, yielding 9-ethyl-9H-carbazole.
Formation of 9-Ethyl-9H-carbazol-3-carbaldehyde: 9-Ethyl-9H-carbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions to obtain 9-ethyl-9H-carbazol-3-carbaldehyde.
Synthesis of the Final Compound: The aldehyde is then reacted with appropriate piperidine and piperazine derivatives under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the piperidine and piperazine rings, potentially altering their functional groups.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carbazole-based quinones, while reduction could produce different piperidine and piperazine derivatives.
Scientific Research Applications
2-(4-{1-[(9-Ethyl-9H-carbazol-3-yl)methyl]-4-piperidyl}piperazino)-1-ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-{1-[(9-Ethyl-9H-carbazol-3-yl)methyl]-4-piperidyl}piperazino)-1-ethanol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethanone ethanedioate ()
- Key Differences: Replaces the ethanol group with a chlorophenoxy-ethanone moiety, increasing electron-withdrawing character and steric bulk.
- Impact: The ketone group reduces solubility in polar solvents compared to the ethanol derivative but may enhance metabolic stability .
1-(9H-carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol ()
- Key Differences: Carbazole is substituted at the 9-position instead of 3-position, and the piperazine is linked via a propanol chain.
- ~420–450 g/mol for the target compound) and may affect blood-brain barrier penetration .
2-(4-(4-Nitrobenzyl)piperazin-1-yl)ethanol ()
- Key Differences: Lacks the carbazole and piperidine moieties but retains the ethanol-piperazine core.
Pharmacological and Physicochemical Properties
Stability and Pharmacokinetics
- Target Compound: The ethanol group may improve aqueous solubility (clogP ~3.5 estimated) but could increase susceptibility to oxidative metabolism.
- Analogues: ’s chlorophenoxy-ethanone derivative likely exhibits higher metabolic stability due to ketone resistance to oxidation . ’s propanol chain may prolong half-life via reduced renal clearance .
Biological Activity
The compound 2-(4-{1-[(9-Ethylcarbazol-3-YL)methyl]piperidin-4-YL}piperazin-1-YL)ethanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 2-(4-{1-[(9-Ethylcarbazol-3-YL)methyl]piperidin-4-YL}piperazin-1-YL)ethanol can be depicted as follows:
This structure contains a piperazine ring, a piperidine moiety, and an ethylcarbazole unit, which contribute to its biological activity.
Antitumor Activity
Research has indicated that compounds with similar structures may exhibit antitumor properties. For instance, studies have shown that carbazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Neuroprotective Effects
The piperazine and piperidine components are known for their neuroprotective effects. Compounds in this class have been studied for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in neurodegenerative diseases.
Antidepressant Potential
Given the structural similarities to known antidepressants, this compound may also possess antidepressant-like effects. Preliminary studies suggest that it could influence serotonin and norepinephrine levels in the brain.
The biological activity of 2-(4-{1-[(9-Ethylcarbazol-3-YL)methyl]piperidin-4-YL}piperazin-1-YL)ethanol can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a ligand for various neurotransmitter receptors, including serotonin and dopamine receptors.
- Enzyme Inhibition : It could inhibit enzymes involved in the metabolism of neurotransmitters, thereby enhancing their availability.
- Cell Signaling Pathways : The compound may activate or inhibit specific signaling pathways that regulate cell survival and apoptosis.
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of carbazole derivatives similar to our compound. Results indicated a significant reduction in cell viability in cancer cell lines treated with these derivatives, suggesting potential therapeutic applications in oncology.
Study 2: Neuroprotective Activity
In an experimental model of neurodegeneration, another research highlighted the neuroprotective properties of piperazine derivatives. The study demonstrated that these compounds could reduce oxidative stress and improve neuronal survival rates.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
